2-(4-Pentylphenyl)acetic acid
Overview
Description
Synthesis Analysis
Synthesis methodologies of similar compounds involve intricate chemical reactions. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized and characterized by various spectroscopic techniques, providing a pathway that might be relevant for synthesizing compounds like 2-(4-Pentylphenyl)acetic acid (Rahul Raju et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction and NMR spectroscopy. The crystal structure and IR spectroscopic behavior of molecular complexes provide valuable insights into the arrangement and interactions within molecules, which are crucial for understanding the properties of this compound (I. Majerz et al., 1991).
Chemical Reactions and Properties
Chemical properties and reactions are central to understanding a compound's behavior in various conditions. Studies on related compounds, such as the sterically-hindered bis(pentachlorophenyl)acetic acid and its derived stable free radicals, shed light on potential reactivity and stability characteristics (P. O'neill & A. F. Hegarty, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be inferred from related studies. For example, the synthesis, characterization, and thermal analysis of similar compounds provide insights into their physical stability and behavior under different thermal conditions (P. Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, reactivity with other compounds, and potential for forming derivatives, can be extrapolated from research on similar molecules. The synthesis and structural characterization of compounds provide essential data on their chemical behavior and interactions (T. Baul et al., 2002).
Scientific Research Applications
Green Chemistry and Catalysis
A study by Yadav and Joshi (2002) explored the acylation of resorcinol with acetic acid, proposing a green route that avoids waste disposal issues commonly associated with traditional acylating agents. The research highlighted the use of benign agents like acetic acid with a non-polluting catalyst, aligning with principles of green chemistry (Yadav & Joshi, 2002).
Environmental Monitoring and Pollution Control
Pastor-Belda et al. (2017) discussed the application of magnetic solid phase extraction techniques for determining alkylphenols in baby foods, highlighting the method's efficiency and sensitivity. This approach, involving nanoparticles coated with oleic acid, showcases the potential for monitoring environmental pollutants and ensuring food safety (Pastor-Belda et al., 2017).
Advanced Materials for Environmental Applications
Cao et al. (2017) investigated the use of positive-charge functionalized mesoporous silica nanoparticles for controlled release of 2,4-Dichlorophenoxy acetic acid sodium salt, aiming to reduce environmental leaching and pollution. Their work demonstrates the potential of novel nanomaterials in creating environmentally friendly agrochemical formulations (Cao et al., 2017).
Analytical Chemistry and Toxicology
The development of molecular imprinted polymer nanoparticles for selective preconcentration of 2,4-dichlorophenoxyacetic acid in various samples, as detailed by Omidi et al. (2014), illustrates advancements in analytical techniques for environmental and biological analysis. This method enhances the specificity and efficiency of detecting and quantifying toxic substances in complex matrices (Omidi et al., 2014).
Synthesis and Industrial Chemistry
Research on the efficient synthesis of acetic acid via catalyzed methanol hydrocarboxylation with CO2 and H2 under milder conditions by Cui et al. (2017) represents an industrial application of acetic acid derivatives. Their work focuses on optimizing catalytic systems for higher activity, selectivity, and sustainability in acetic acid production (Cui et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-pentylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVVJAWWNQMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385619 | |
Record name | 4-n-Pentylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14377-21-0 | |
Record name | 4-n-Pentylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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